5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile has been synthesized using various methods, including one-pot reactions involving readily available starting materials. This makes it a potentially attractive compound for further research due to its relative ease of preparation. [Source: Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC - NCBI, ]
While the specific research applications of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile are still being explored, its structural features suggest potential in several areas:
The presence of the pyrazole ring, a common pharmacophore in various drugs, and the nitrile group, which can be involved in various biological processes, make this compound a potential candidate for further investigation in drug discovery. However, there is currently limited research directly exploring its medicinal properties.
The combination of aromatic and heterocyclic rings in this molecule could potentially lead to interesting properties for applications in materials science, such as the development of new organic semiconductors or functional polymers. However, there are no published studies exploring these possibilities yet.
5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by a pyrazole ring substituted with an amino group, an ethyl group, a phenyl group, and a carbonitrile functional group. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
Research indicates that derivatives of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile exhibit significant biological activities. These include:
Several methods have been developed for synthesizing 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile:
The compound has several applications, particularly in:
Interaction studies have focused on the reactivity of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile with various electrophiles. These studies reveal:
Several compounds share structural similarities with 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | Methyl group instead of ethyl | Different steric effects influencing reactivity |
| 5-Amino-4-cyano-1H-pyrazole | Lacks ethyl and phenyl substituents | More straightforward synthesis routes |
| Ethyl 5-amino-4-cyano-1H-pyrazole | Contains an ethyl group but different substitution pattern | Potentially different biological activities |
| 5-Amino-pyrazole derivatives | Varying substitutions on the pyrazole ring | Diverse biological activities based on substitutions |
The uniqueness of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile lies in its specific combination of substituents that may enhance its biological activity compared to other similar compounds. The presence of both an ethyl and phenyl group provides distinct steric and electronic properties that can influence its reactivity and interactions in biological systems.
IUPAC Name: 5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile
Synonyms:
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s discovery of antipyrine, a pyrazolone derivative with analgesic properties . The synthesis of 5-amino-pyrazole-4-carbonitriles gained traction in the 21st century, driven by their utility as intermediates in drug discovery. The target compound emerged from efforts to optimize pyrazole-based scaffolds for enhanced bioactivity and synthetic efficiency .
The molecule features:
NC1=C(C#N)C(CC)=NN1C2=CC=CC=C2 . LTRKZIXDSRFKLT-UHFFFAOYSA-N . Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 4 (2N in pyrazole, CN, NH₂) |
| Topological Polar Surface Area | 67.6 Ų |
Pyrazole derivatives are pivotal in drug design due to their:
5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile possesses the molecular formula C₁₂H₁₂N₄ [2] [5]. The compound exhibits a molecular weight of 212.25 grams per mole [2] [5] [6]. This molecular weight calculation accounts for all constituent atoms within the heterocyclic structure, including the pyrazole ring system, ethyl substituent, phenyl group, amino functionality, and carbonitrile moiety [2] [5].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄ [2] [5] |
| Molecular Weight | 212.25 g/mol [2] [5] [6] |
| Chemical Abstracts Service Number | 50427-83-3 [2] [5] |
The structural configuration of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile centers around a five-membered pyrazole ring system [2] [5]. The compound features an amino group positioned at the 5-position of the pyrazole ring, while an ethyl substituent occupies the 3-position [2] [5]. The nitrogen atom at the 1-position bears a phenyl group, and a carbonitrile functional group is attached to the 4-position of the pyrazole core [2] [5].
The Simplified Molecular Input Line Entry Specification representation for this compound is NC1=C(C#N)C(CC)=NN1C2=CC=CC=C2 [2] [5]. The International Chemical Identifier key for the compound is LTRKZIXDSRFKLT-UHFFFAOYSA-N [2] [8]. These standardized representations confirm the precise connectivity and arrangement of atoms within the molecular framework [2] [8].
The molecular geometry of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is influenced by the planar nature of the pyrazole ring system and the orientation of substituent groups [10] [12]. Crystallographic studies of related pyrazole derivatives indicate that the pyrazole ring maintains planarity, with bond angles within the ring conforming to typical five-membered heterocycle geometry [10] [12].
The phenyl group attached to the nitrogen atom exhibits a dihedral angle with respect to the pyrazole ring plane [10] [12] [13]. Similar pyrazole-phenyl systems demonstrate dihedral angles ranging from approximately 24 degrees to 87 degrees, depending on intermolecular interactions and crystal packing effects [10] [13]. The carbonitrile group maintains linearity with a carbon-nitrogen triple bond angle approaching 180 degrees [10] [12].
5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile exists as a solid at standard temperature and pressure conditions [2] [8]. The compound typically appears as a crystalline material [8]. Related aminopyrazole carbonitrile derivatives have been reported to exhibit various colors ranging from white to yellow or cream-colored solids [15] [16] [21].
The solubility characteristics of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile reflect the influence of both polar and nonpolar structural elements within the molecule [15] [17]. The presence of the amino group and carbonitrile functionality contributes to polar interactions, while the ethyl and phenyl substituents provide hydrophobic character [15] [17].
Nuclear magnetic resonance spectroscopic studies of related compounds indicate solubility in deuterated dimethyl sulfoxide and chloroform [19] [20] [21]. The compound demonstrates compatibility with organic solvents commonly employed in synthetic chemistry applications [19] [20] [21].
| Solvent System | Solubility Observation |
|---|---|
| Deuterated Dimethyl Sulfoxide | Soluble [19] [21] |
| Deuterated Chloroform | Soluble [20] [21] |
| Methanol | Limited data available [17] |
The thermal stability of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is influenced by the robust pyrazole ring system and the nature of substituent groups [29] [30] [31]. Related pyrazole derivatives demonstrate thermal decomposition temperatures typically exceeding 200 degrees Celsius [29] [31]. The presence of the carbonitrile group and amino functionality may influence the thermal decomposition pathway [29] [30] [31].
Storage recommendations for similar aminopyrazole compounds suggest maintenance under inert atmospheric conditions at temperatures between 2 and 8 degrees Celsius [5] [17]. These conditions help preserve compound integrity and prevent oxidative degradation [5] [17].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile through analysis of hydrogen and carbon environments [19] [20] [21]. Proton nuclear magnetic resonance spectra of related aminopyrazole carbonitrile compounds typically exhibit characteristic signal patterns [19] [20] [21].
The amino group protons typically appear as a broad singlet in the range of 4.6 to 4.8 parts per million in deuterated chloroform [20] [21]. The ethyl substituent produces characteristic multipicity patterns, with the methyl group appearing as a triplet and the methylene group as a quartet [19] [20]. The phenyl ring protons generate complex multiplets in the aromatic region between 7.0 and 7.8 parts per million [19] [20] [21].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonitrile carbon typically resonating around 114-117 parts per million [19] [20] [21]. The pyrazole ring carbons exhibit distinct chemical shifts reflecting their electronic environments [19] [20] [21].
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Amino Group Protons | 4.6-4.8 [20] [21] | Broad Singlet |
| Aromatic Protons | 7.0-7.8 [19] [20] [21] | Multiplets |
| Carbonitrile Carbon | 114-117 [19] [20] [21] | Singlet |
Infrared spectroscopy of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile reveals characteristic absorption bands corresponding to functional group vibrations [15] [19] [26]. The carbonitrile group exhibits a distinctive sharp absorption band around 2190-2270 wavenumbers, reflecting the carbon-nitrogen triple bond stretching vibration [15] [19] [26].
The amino group contributes multiple absorption bands, including symmetric and asymmetric nitrogen-hydrogen stretching vibrations typically observed between 3300 and 3500 wavenumbers [15] [19] [26]. The pyrazole ring system generates characteristic absorption bands in the fingerprint region below 1600 wavenumbers [15] [19] [26].
Aromatic carbon-carbon stretching vibrations from the phenyl substituent appear around 1500-1600 wavenumbers [15] [19] [26]. The ethyl group contributes aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region [15] [19] [26].
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Carbonitrile | 2190-2270 [15] [19] [26] | C≡N Stretch |
| Amino Group | 3300-3500 [15] [19] [26] | N-H Stretch |
| Aromatic C=C | 1500-1600 [15] [19] [26] | C=C Stretch |
| Aliphatic C-H | 2800-3000 [15] [19] [26] | C-H Stretch |
Mass spectrometry analysis of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile provides molecular ion confirmation and fragmentation pattern information [21]. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the intact molecular structure [6] [21]. Additional peaks in the mass spectrum reflect characteristic fragmentation pathways involving loss of functional groups or ring system breakdown [21].
Liquid chromatography-mass spectrometry studies of related compounds demonstrate retention behavior and ionization characteristics under various analytical conditions [21]. The compound typically exhibits positive ionization mode compatibility with protonated molecular ion formation [21].
X-ray crystallographic analysis provides precise three-dimensional structural information for pyrazole derivatives related to 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile [9] [10] [22] [23]. Crystallographic studies of similar aminopyrazole compounds reveal detailed bond lengths, bond angles, and intermolecular interaction patterns [22] [23] [24].
The pyrazole ring system typically exhibits planar geometry with carbon-nitrogen and carbon-carbon bond lengths consistent with aromatic character [22] [23] [24]. Intermolecular hydrogen bonding interactions involving the amino group frequently influence crystal packing arrangements [22] [23] [24]. The phenyl ring orientation relative to the pyrazole plane varies depending on crystal packing forces and intermolecular interactions [10] [22] [23].
Crystallographic data for related compounds indicate unit cell parameters consistent with common space group symmetries [10] [22] [23]. The molecular conformation in the solid state may differ from solution-phase geometry due to crystal packing effects [10] [22] [23].
| Crystallographic Parameter | Typical Range for Related Compounds |
|---|---|
| Pyrazole Ring Planarity | Minimal deviation [22] [23] [24] |
| Phenyl-Pyrazole Dihedral Angle | 24-87 degrees [10] [13] [22] |
| Intermolecular Hydrogen Bonds | N-H···N interactions [22] [23] [24] |
| Space Group Symmetry | Variable [10] [22] [23] |